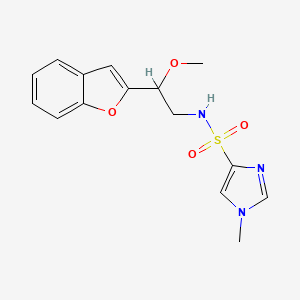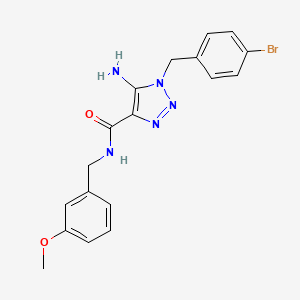![molecular formula C14H13N3O3 B2441743 N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]furan-3-carboxamide CAS No. 2415511-79-2](/img/structure/B2441743.png)
N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]furan-3-carboxamide (referred to as NFMF) is a novel chemical compound that has gained attention in the scientific community due to its potential applications in various fields. NFMF is a furan-based compound that has been synthesized using specific methods, and its mechanism of action and biochemical effects have been studied in detail.
Mecanismo De Acción
The mechanism of action of NFMF is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. NFMF has been shown to inhibit the activity of certain kinases and phosphatases, which are involved in various cellular processes, including cell proliferation and inflammation. NFMF has also been shown to modulate the activity of specific receptors, such as the cannabinoid receptor 2, which is involved in the regulation of immune function.
Biochemical and Physiological Effects:
NFMF has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and immunomodulatory effects. NFMF has been shown to inhibit the production of specific pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of various inflammatory diseases. NFMF has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In addition, NFMF has been shown to modulate immune function by regulating the production of specific immune cells and cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NFMF has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. NFMF can be synthesized using specific methods and can be purified using various methods, including column chromatography and recrystallization. However, NFMF also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations can be overcome by using specific solvents and optimizing the concentration of NFMF in experiments.
Direcciones Futuras
There are several future directions for the study of NFMF, including the optimization of its synthesis and purification methods, the identification of its specific targets and signaling pathways, and the development of novel applications for NFMF in various fields. NFMF can be modified to improve its solubility and reduce its toxicity, which can enhance its potential applications in drug discovery and material science. In addition, the study of NFMF can provide insights into the mechanisms of specific cellular processes and diseases, which can lead to the development of novel therapeutic interventions.
Métodos De Síntesis
NFMF has been synthesized using a multistep process involving the reaction of 2-methylpyrazole, furfural, and furan-3-carboxylic acid. The reaction involves the use of specific reagents and conditions to facilitate the formation of the desired compound. The purity and yield of the synthesized NFMF can be optimized by varying the reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
NFMF has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, NFMF has shown promising results as a potential drug candidate for the treatment of cancer and inflammatory diseases. In material science, NFMF has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, NFMF has been used as a ligand for the synthesis of metal complexes with potential applications in catalytic reactions.
Propiedades
IUPAC Name |
N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-17-12(4-6-16-17)13-3-2-11(20-13)8-15-14(18)10-5-7-19-9-10/h2-7,9H,8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPAHSHQRNNVQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(O2)CNC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}furan-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(6-bromobenzo[d][1,3]dioxol-5-yl)-1-(pyridin-2-yl)prop-2-en-1-one](/img/structure/B2441661.png)
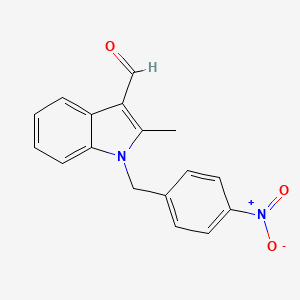
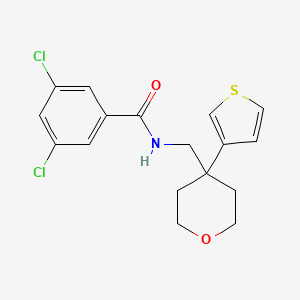
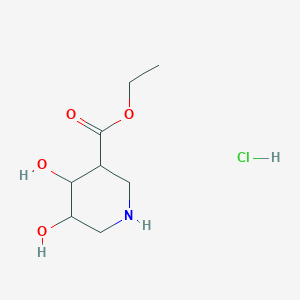
![4-acetyl-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2441667.png)
![2-(4-ethoxyphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2441669.png)
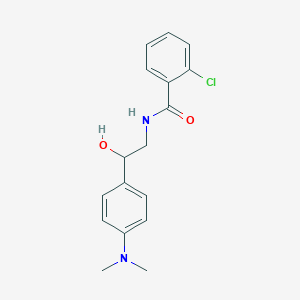
![1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2441675.png)
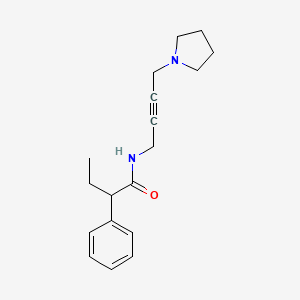
![6-Chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2441678.png)
![3-[(4-bromophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2441679.png)
![3-(2,5-dimethylbenzyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2441680.png)
